28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one
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Overview
Description
Lolitrem A is a potent tremorgenic mycotoxin produced by clavicipitaceous fungal endophytes, particularly those of the genera Epichloë and Neotyphodium, in association with grasses such as perennial ryegrass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of lolitrem A involves a series of enzymatic reactions within the fungal endophytes. Key enzymes include geranylgeranyl diphosphate synthases, monooxygenases, and cytochrome P450 enzymes . The synthetic route starts with the formation of geranylgeranyl diphosphate, followed by a series of oxidation and cyclization reactions to form the indole-diterpene skeleton .
Industrial Production Methods
Industrial production of lolitrem A is typically achieved through the cultivation of endophyte-infected perennial ryegrass. The endophytes are cultured under controlled conditions to maximize the production of lolitrem A. The compound is then extracted from the plant tissues using solvents and purified through techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Lolitrem A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by cytochrome P450 enzymes.
Reduction: The gain of electrons or hydrogen atoms, though less common for lolitrem A.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Cytochrome P450 enzymes, molecular oxygen.
Reducing Agents: Less commonly used for lolitrem A.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of lolitrem A, which can exhibit different biological activities .
Scientific Research Applications
Lolitrem A has several scientific research applications:
Mechanism of Action
Lolitrem A exerts its effects by inhibiting large conductance calcium-activated potassium channels (BK channels). This inhibition disrupts the normal function of neurons and other electrically sensitive cells, leading to tremors and other neurological symptoms . The compound binds to the open state of the BK channels, preventing them from resetting after firing .
Comparison with Similar Compounds
Lolitrem A is part of a larger group of indole-diterpenes, which include:
Lolitrem B: Another potent tremorgenic mycotoxin with similar effects but different structural features.
Paxilline: A related compound that also inhibits BK channels but with different binding characteristics.
Lolitrem A is unique in its specific inhibition of BK channels and its role in the symbiotic relationship between grasses and fungal endophytes .
Properties
Molecular Formula |
C42H55NO8 |
---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
28-(3,3-dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one |
InChI |
InChI=1S/C42H55NO8/c1-35(2)23-18-21-20(28(44)27(23)36(3,4)51-35)11-12-24-26(21)22-17-19-13-16-41(45)39(9,40(19,10)30(22)43-24)15-14-25-42(41)32(49-42)29-31(46-25)37(5,6)50-34(47-29)33-38(7,8)48-33/h11-12,19,23,25,27,29,31-34,43,45H,13-18H2,1-10H3 |
InChI Key |
PXJKIAMLVLKXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3=C(C=CC4=C3C5=C(N4)C6(C(C5)CCC7(C6(CCC8C79C(O9)C3C(O8)C(OC(O3)C3C(O3)(C)C)(C)C)C)O)C)C(=O)C2C(O1)(C)C)C |
Origin of Product |
United States |
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